2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)oxy)-N-isopropyl-N-phenylacetamide
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Description
The compound appears to contain a dioxolane and a dioxol ring, both of which are types of heterocyclic acetals . Dioxolane is a solvent and a co-monomer in polyacetals . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N).
Molecular Structure Analysis
The compound’s structure includes a dioxolane ring and a dioxol ring, both of which are five-membered rings containing two oxygen atoms and three carbon atoms . The compound also contains an acetamide group, which consists of a carbonyl group (C=O) linked to nitrogen (N).
Scientific Research Applications
Allosteric Modifiers of Hemoglobin
This study discusses the design, synthesis, and testing of novel compounds to decrease the oxygen affinity of human hemoglobin A, which may be relevant in clinical or biological areas needing a reversal of depleted oxygen supply. The compounds developed could be of interest for applications in ischemia, stroke, tumor radiotherapy, and more, demonstrating the potential of structurally related compounds in therapeutic interventions (Randad et al., 1991).
Green Approach for Drug Design
This study presents environmentally friendly syntheses of potential analgesic and antipyretic compounds, highlighting a green approach to drug design and discovery. This could imply that similar methods might be applicable to the synthesis of compounds like the one , focusing on sustainable chemistry (Reddy et al., 2014).
Synthesis and Antimicrobial Evaluation
Research on the synthesis and evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial and hemolytic activity showcases the potential pharmaceutical applications of structurally complex acetamides. This could suggest similar potentials for the compound , especially in antimicrobial contexts (Gul et al., 2017).
Stereoselective Synthesis for Drug Design
A study on the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams introduces methodologies that could be relevant for the synthesis of complex compounds like the one described. It shows how advanced synthetic techniques can be applied to develop compounds with potential drug design applications (Mollet et al., 2012).
Properties
IUPAC Name |
2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO7/c1-14(2)24(15-10-8-7-9-11-15)17(25)13-26-19-18(16-12-27-22(3,4)29-16)28-21-20(19)30-23(5,6)31-21/h7-11,14,16,18-21H,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHYYAKMLCLPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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